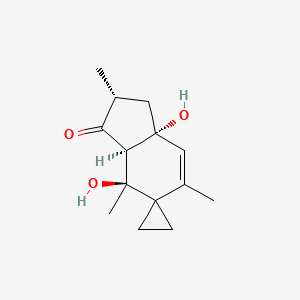
Ptaquilosin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptaquilosin, also known as this compound, is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Research
Ptaquiloside is recognized for its carcinogenic effects, particularly in livestock such as cattle, where it has been linked to bladder and intestinal tumors. Studies have demonstrated that ptaquiloside induces DNA damage, leading to mutations associated with cancer development. For instance, research has shown that exposure to ptaquiloside results in increased levels of γH2AX and P53-binding protein 1, indicating DNA strand breaks and activation of DNA damage response pathways .
Case Study:
- In a study involving mice, oral administration of Pteridium aquilinum extracts resulted in gastric cell proliferation and frameshift mutations in the P53 gene . This highlights the potential of ptaquiloside as a model compound for studying mechanisms of carcinogenesis.
Antimicrobial Properties
Emerging research suggests that ptaquiloside may possess antimicrobial properties. In vitro studies have indicated its potential efficacy against various pathogens, although further research is needed to understand its mechanisms and therapeutic applications fully .
Animal Health Risks
Ptaquiloside poses significant health risks to livestock, causing conditions such as hemorrhagic disease and bright blindness in cattle. The toxin can accumulate in animal products such as milk and meat, posing risks to human health through dietary exposure .
Data Table: Toxic Effects of Ptaquiloside on Livestock
| Animal Type | Health Effects | Source of Exposure |
|---|---|---|
| Cattle | Bladder tumors, hemorrhagic disease | Consumption of bracken fern |
| Sheep | Intestinal carcinomas | Direct ingestion |
| Humans | Gastric and esophageal cancers | Consumption of contaminated meat/milk |
Detection Methods
The detection and quantification of ptaquiloside in environmental samples are crucial for assessing its impact on ecosystems and food safety. Advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS) have been developed for sensitive detection across various matrices including soil, water, and food products .
Case Study:
- A recent study successfully quantified ptaquiloside levels in groundwater and agricultural products, demonstrating the widespread presence of this toxin due to agricultural practices involving bracken fern .
Contamination in Food Products
Ptaquiloside contamination in dairy products and meat poses significant public health concerns. Studies indicate that cattle consuming bracken fern can excrete ptaquiloside metabolites into milk and meat products, leading to potential carcinogenic exposure for consumers .
Data Table: Ptaquiloside Levels in Food Products
| Food Product | Average Ptaquiloside Concentration (µg/kg) |
|---|---|
| Milk | 20 |
| Beef | 15 |
| Bracken Fern Extract | 50 |
特性
CAS番号 |
124818-28-6 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
(2R,3aR,7S,7aS)-3a,7-dihydroxy-2,5,7-trimethylspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C14H20O3/c1-8-6-14(17)7-9(2)13(4-5-13)12(3,16)11(14)10(8)15/h7-8,11,16-17H,4-6H2,1-3H3/t8-,11-,12+,14-/m1/s1 |
InChIキー |
HDWVDSGSKCEKMA-PKINLEFWSA-N |
SMILES |
CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)O |
異性体SMILES |
C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O |
正規SMILES |
CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)O |
Key on ui other cas no. |
124818-28-6 |
同義語 |
ptaquilosin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















